

Application Note: Quantification of Mofebutazone in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: Mofebutazone

Cat. No.: B1677390

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Abstract

This application note describes a simple, sensitive, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of **Mofebutazone** in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. The described method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Mofebutazone is a non-steroidal anti-inflammatory drug (NSAID) and an analog of phenylbutazone[1]. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies[1][2]. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the analysis of drugs in biological matrices due to its high resolution and sensitivity[3][4]. This application note provides a detailed protocol for the quantification of **Mofebutazone** in human plasma using an HPLC-UV system. The method is designed to be robust and suitable for high-throughput analysis in a research setting.

Materials and Methods

Reagents and Chemicals

- **Mofebutazone** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, prepared using a Millipore Milli-Q purification system)
- Ortho-phosphoric acid (Analytical grade)
- Human plasma (drug-free)

Instrumentation

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Data acquisition and processing software
- Microcentrifuge
- Vortex mixer
- Analytical balance
- pH meter

Experimental Protocols

Preparation of Standard Solutions

Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Mofebutazone** reference standard and dissolve it in a 10 mL volumetric flask with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 μ g/mL to 20 μ g/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation involves a protein precipitation method to extract **Mofebutazone** from the plasma matrix.

- Pipette 200 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 400 μ L of ice-cold acetonitrile to the plasma sample to precipitate the proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue with 100 μ L of the mobile phase.
- Inject 20 μ L of the reconstituted sample into the HPLC system.

HPLC-UV Method

The chromatographic separation is achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water.

- Mobile Phase: Acetonitrile and 0.1% ortho-phosphoric acid in water (60:40, v/v). The mobile phase should be filtered and degassed before use.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 20 μ L
- UV Detection Wavelength: 254 nm
- Run Time: 10 minutes

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Parameter	Result
Linearity Range	0.1 - 20 µg/mL
Correlation Coefficient (r^2)	> 0.999
LOD	0.03 µg/mL
LOQ	0.1 µg/mL

Table 1: Linearity, LOD, and LOQ of the HPLC-UV method for **Mofebutazone**.

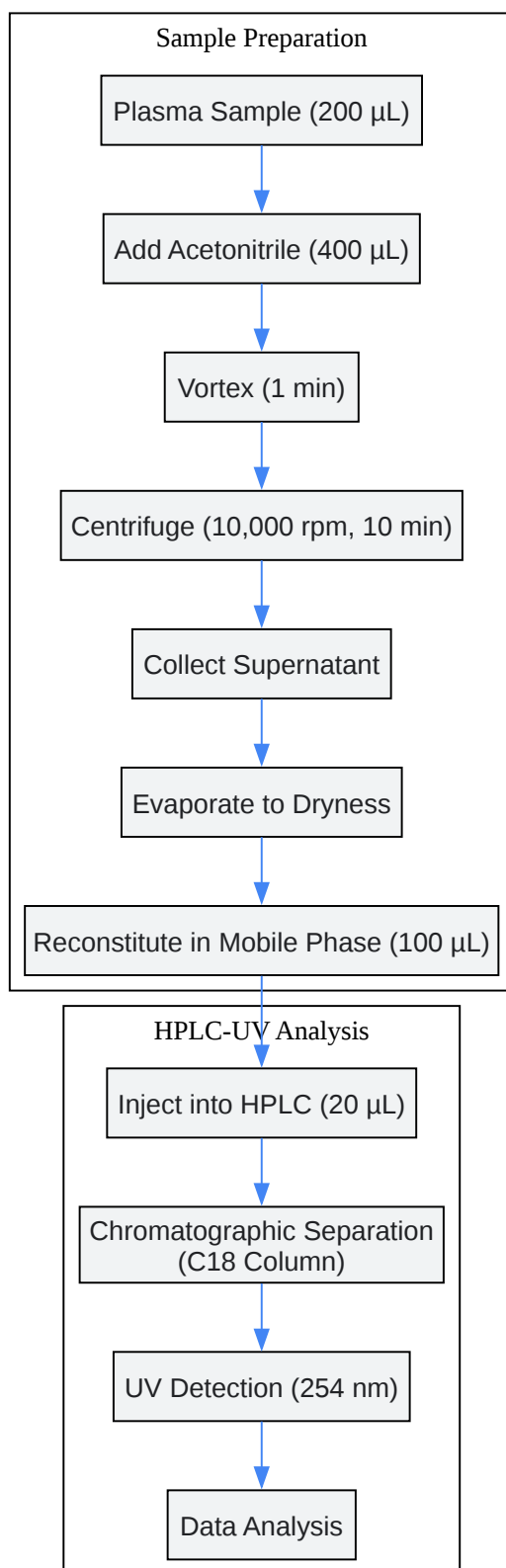
Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Accuracy (%)
0.5	2.8	3.5	98.5
5.0	1.5	2.1	101.2
15.0	1.1	1.8	99.8

Table 2: Precision and accuracy of the HPLC-UV method for **Mofebutazone**.

Concentration (µg/mL)	Mean Recovery (%)	%RSD (n=3)
0.5	92.5	3.1
5.0	95.1	2.4
15.0	94.8	1.9

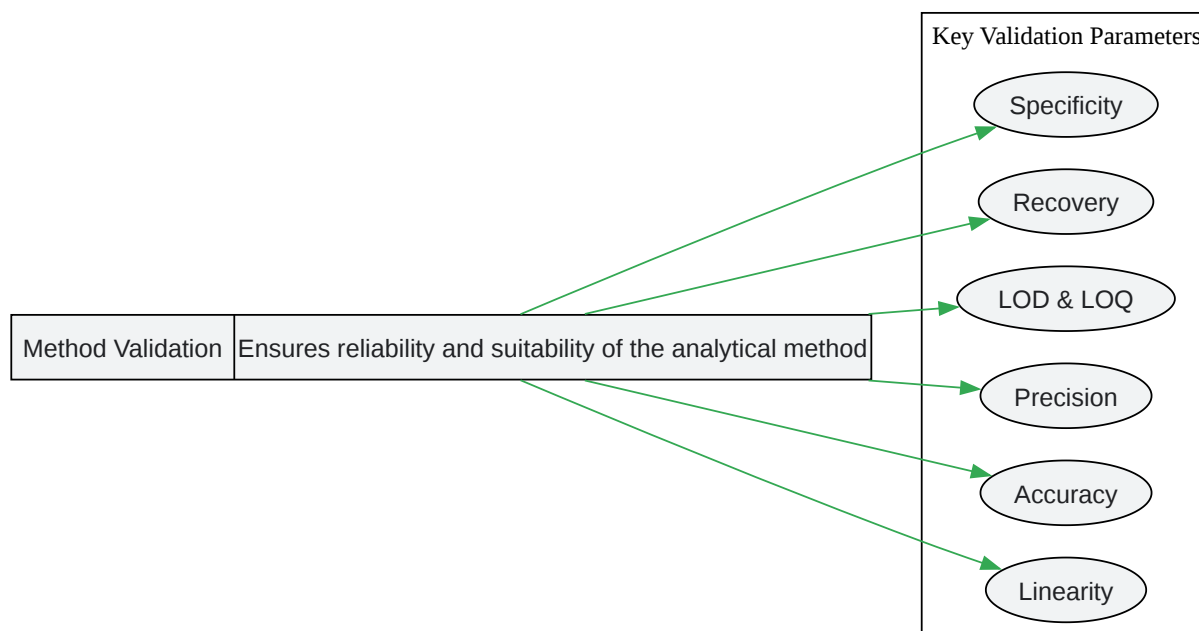
Table 3: Recovery of **Mofebutazone** from human plasma.

Visualizations



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Caption: Experimental workflow for **Mofebutazone** quantification in plasma.



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Caption: Logical relationship of method validation parameters.

Conclusion

The described HPLC-UV method provides a reliable and efficient means for the quantification of **Mofebutazone** in human plasma. The simple sample preparation procedure and the isocratic elution allow for a high throughput of samples, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research environment. The method has been shown to be linear, accurate, precise, and to have good recovery.

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References

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